Lrrk2-IN-1
Overview
Description
LRRK2-IN-1 is an ATP-competitive inhibitor that inhibits leucine-rich repeat kinase 2 (LRRK2) and doublecortin-like kinase 1 (DCLK1). LRRK2 is a multi-domain protein kinase that regulates a wide range of cellular processes such as homeostasis and cell survival . Mutations in LRRK2 that increase its kinase activity have a strong association with the development of Parkinson’s disease .
Molecular Structure Analysis
The molecular structure of LRRK2-IN-1 is C31H38N8O3 . The structure of LRRK2 with type I (LRRK2-IN-1) and type II inhibitors has been studied using near-atomic-resolution structures .
Chemical Reactions Analysis
LRRK2-IN-1 treatment causes dephosphorylation of LRRK2, leading to its dissociation from 14-3-3 proteins, ubiquitination, and degradation .
Physical And Chemical Properties Analysis
LRRK2-IN-1 has a molecular weight of 570.7 g/mol . It is a yellow-white to pale yellow powder that is soluble in DMSO at 50 mg/mL .
Scientific Research Applications
Antiproliferative Activity in Cancer : LRRK2-IN-1 was found to have potent antiproliferative activity in various human cancer cells. It induces cell cycle arrest and cancer cell death by binding specifically to human proliferating cell nuclear antigen (PCNA) in cancer cells, suggesting its potential as a novel pharmacological molecule for cancer therapy (Li et al., 2018).
Role in Parkinson’s Disease : LRRK2-IN-1 is significant in Parkinson's disease research due to its ability to inhibit LRRK2, a gene commonly mutated in familial Parkinson’s disease. This inhibition leads to dephosphorylation of specific residues and accumulation of LRRK2 within aggregate structures, providing a tool to study LRRK2 biology in Parkinson’s disease (Deng et al., 2011).
Interaction with Microtubules : The kinase domain of LRRK2, targeted by LRRK2-IN-1, regulates its interactions with microtubules. This interaction is thought to influence the formation of LRRK2 filaments in cells, which could have implications for the design of therapeutic LRRK2 kinase inhibitors (Deniston et al., 2020).
Alternative to LRRK2-IN-1 for Parkinson's Disease : Research comparing LRRK2-IN-1 with another compound, GSK's Compound 1, suggests that the latter might be superior for pharmacological research on LRRK2 due to better physiochemical and pharmacokinetic properties, highlighting the ongoing exploration of alternatives to LRRK2-IN-1 in Parkinson's disease research (Koshibu et al., 2015).
Regulation of Macroautophagy : LRRK2-IN-1 impacts macroautophagy in a non-canonical fashion, independent of mTOR and ULK1, but dependent upon the activation of Beclin 1-containing class III PI3-kinase. This suggests a role for LRRK2 in cellular catabolic processes, which is relevant in the context of Parkinson’s disease (Manzoni et al., 2016).
Future Directions
properties
IUPAC Name |
2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N8O3/c1-35-15-17-38(18-16-35)22-11-13-39(14-12-22)29(40)21-9-10-24(27(19-21)42-4)33-31-32-20-26-28(34-31)36(2)25-8-6-5-7-23(25)30(41)37(26)3/h5-10,19-20,22H,11-18H2,1-4H3,(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMCPJZTADUIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676751 | |
Record name | 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lrrk2-IN-1 | |
CAS RN |
1234480-84-2 | |
Record name | 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.